3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a dihydroisoquinoline moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Coupling with Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the dihydroisoquinoline moiety, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the bromine atom can yield the corresponding debrominated compound.
Scientific Research Applications
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs.
Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the furan ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the furan ring, which may affect its binding affinity and specificity.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
3-bromo-N-(2-(isoquinolin-2-yl)-2-(furan-2-yl)ethyl)benzamide: Contains an isoquinoline instead of a dihydroisoquinoline, which may influence its pharmacological properties.
Uniqueness
The presence of both the bromine atom and the furan ring in 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
The compound 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a novel derivative of benzamide that incorporates a furan moiety and a dihydroisoquinoline structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include commercially available furan derivatives and isoquinoline precursors. The synthetic pathway may include:
- Formation of the dihydroisoquinoline core through cyclization reactions.
- Bromination at the aromatic ring to introduce the bromine substituent.
- Amidation with furan-containing ethyl groups to form the final compound.
Antimicrobial Properties
Research has indicated that compounds containing furan and isoquinoline structures exhibit significant antimicrobial activity. For instance, studies on similar furan derivatives have shown promising results against various microorganisms, including bacteria and fungi . The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) assays.
Anticancer Activity
The benzamide derivatives have been explored for their anticancer properties. A study reported that certain benzamide compounds demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity . The mechanism of action is believed to involve inhibition of specific kinases or apoptosis pathways.
Neuroprotective Effects
Dihydroisoquinolines have been studied for their neuroprotective properties. Compounds in this class may exhibit activity by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Preliminary data suggest that this compound could possess similar neuroprotective effects .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression.
- Antioxidant Activity : The furan and isoquinoline moieties may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Study : A series of furan derivatives were synthesized and tested against a panel of microorganisms. Some exhibited significant antimicrobial activity with MIC values ranging from 5 to 50 µg/mL .
- Anticancer Evaluation : In vitro studies on benzamide derivatives demonstrated IC50 values as low as 0.096 µM against specific cancer cell lines, indicating high potency .
- Neuroprotection Research : Investigations into the neuroprotective effects of dihydroisoquinoline derivatives revealed potential mechanisms involving modulation of neuroinflammatory pathways .
Properties
IUPAC Name |
3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUQJFFUWOTNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.